![molecular formula C16H19NO2S B14938633 1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B14938633.png)
1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide is an organic compound with the molecular formula C16H19NO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a propan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-isopropylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but utilizes larger reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial or anti-inflammatory actions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-phenyl-N-[4-(aminomethyl)phenyl]methanesulfonamide
- 1-phenyl-N-[4-(methyl)phenyl]methanesulfonamide
- 1-phenyl-N-[4-(ethyl)phenyl]methanesulfonamide
Uniqueness
1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-phenyl-N-(4-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-13(2)15-8-10-16(11-9-15)17-20(18,19)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3 |
Clave InChI |
XMDMLODKMBTGHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14938550.png)
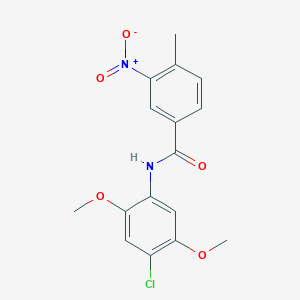
![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
![5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14938579.png)
![4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14938585.png)
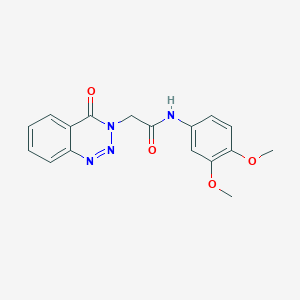
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14938595.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14938599.png)
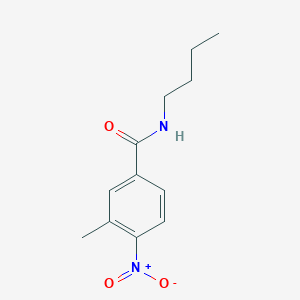
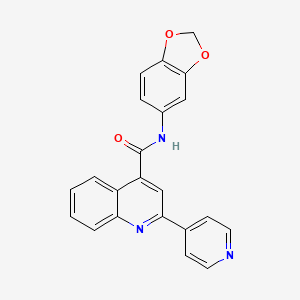
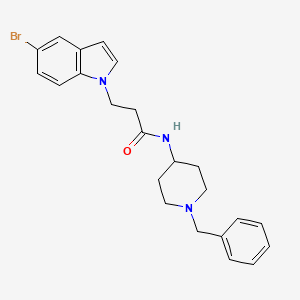
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide](/img/structure/B14938622.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine](/img/structure/B14938642.png)
